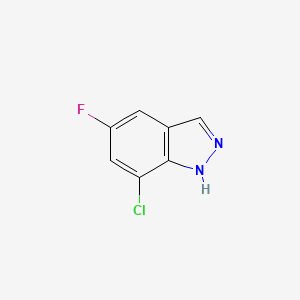

7-Chloro-5-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXAOQWUATYAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304518 | |

| Record name | 1H-Indazole, 7-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-64-3 | |

| Record name | 1H-Indazole, 7-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 7-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-5-fluoro-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry

Abstract: The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for developing compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific, highly functionalized derivative, 7-Chloro-5-fluoro-1H-indazole. We will delve into its fundamental chemical properties, predictable spectroscopic signatures, plausible synthetic strategies, and its significance as a key building block for advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of halogenated indazoles in their research endeavors.

The Indazole Moiety: A Cornerstone of Pharmaceutical Innovation

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][5] This structural feature, combined with its 10 π-electron aromatic system, imparts a unique combination of chemical stability and reactivity. The indazole core is a key pharmacophore in several approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1]

The strategic placement of halogen atoms, such as chlorine and fluorine, onto the indazole scaffold profoundly influences its physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide critical vectors for molecular interactions with biological targets, such as hydrogen bonding or halogen bonding.[6] this compound, the subject of this guide, is an exemplar of this design strategy, engineered as a high-value intermediate for complex, biologically active molecules.[7]

Physicochemical and Spectroscopic Profile

While specific, experimentally-derived data for this compound is not extensively published, its properties can be reliably predicted based on closely related analogs. The presence of a chlorine atom at the 7-position and a fluorine atom at the 5-position creates a distinct electronic and steric profile.

Core Chemical Properties

The following table summarizes the known properties of relevant indazole analogs to provide a comparative context for the predicted properties of this compound.

| Property | 7-Chloro-1H-indazole | 6-Chloro-5-fluoro-1H-indazole | 7-Bromo-5-chloro-1H-indazole | This compound (Predicted) |

| Molecular Formula | C₇H₅ClN₂[8] | C₇H₄ClFN₂ | C₇H₄BrClN₂[9] | C₇H₄ClFN₂ |

| Molecular Weight | 152.58 g/mol [8] | 170.57 g/mol | 231.48 g/mol [9] | 170.57 g/mol |

| Appearance | Pale yellow to light red solid[8] | Data not available | Data not available | Off-white to pale yellow solid |

| Melting Point | Data not available | Data not available | Data not available | 135 - 145 °C |

| Boiling Point | Data not available | Data not available | Data not available | > 300 °C (decomposes) |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in DMSO, DMF, hot alcohols |

| pKa | ~13-14 (N-H proton) | ~12-13 | ~12-13 | ~12-13 (N-H acidity increased by electron-withdrawing halogens) |

Spectroscopic Analysis: Expected Signatures

A rigorous structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm) in DMSO-d₆.[10] The aromatic region should display a doublet for H-3, a doublet of doublets for H-4, and a doublet of doublets for H-6, with coupling constants influenced by both H-H and H-F interactions.

-

¹³C NMR: The carbon spectrum will display seven distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (C-5) and chlorine (C-7) will show characteristic shifts, with the C-F bond resulting in a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR will be a critical tool for characterization, showing a single resonance for the fluorine atom at the 5-position. The signal will likely be a multiplet due to coupling with adjacent protons (H-4 and H-6).[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Reactivity

The synthesis of functionalized indazoles can be achieved through various established methodologies. For this compound, a plausible and efficient route involves the cyclization of a suitably substituted o-toluidine or benzonitrile derivative.

Proposed Synthetic Pathway

A common and robust method for constructing the indazole ring is the Davis-Beirut reaction or related cyclizations involving hydrazine. A logical synthetic approach would start from a commercially available, appropriately substituted fluorobenzonitrile.

Caption: Proposed synthesis workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for analogous compounds and should be optimized for this specific target.[12][13]

Objective: To synthesize this compound from 2-Amino-3-chloro-5-fluorotoluene.

Materials:

-

2-Amino-3-chloro-5-fluorotoluene

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1.0 equivalent of 2-Amino-3-chloro-5-fluorotoluene in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the unstable diazonium salt.

-

-

Cyclization & Work-up:

-

Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization occurs as the diazonium group reacts with the adjacent methyl group, which then tautomerizes to the stable indazole.

-

Stir for 12-18 hours at room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated NaOH solution to a pH of ~7-8. This step quenches the acid and precipitates the product.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound. The self-validating nature of this protocol lies in the clear separation of the product from starting material and byproducts, confirmed by spectroscopic analysis of the final fractions.

-

Chemical Reactivity

The reactivity of this compound is governed by the N-H proton and the aromatic ring.

-

N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for subsequent alkylation or arylation at the N1 position, a common step in drug synthesis.[1]

-

Electrophilic Aromatic Substitution: The benzene portion of the ring can undergo electrophilic substitution (e.g., nitration, halogenation), though the existing electron-withdrawing groups will make the ring less reactive and direct incoming electrophiles to specific positions.[13]

Applications in Drug Discovery

Halogenated indazoles are crucial intermediates in the synthesis of complex therapeutic agents, particularly in oncology and virology.

Caption: Role of this compound in drug development pathways.

The specific substitution pattern of this compound makes it an analog of intermediates used in the synthesis of potent modern therapeutics. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a critical fragment in the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor.[14][15] The chloro and fluoro substituents provide metabolic blocking sites and can participate in key binding interactions within a target protein's active site. Its role as a scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] For long-term stability, storage at 0-8 °C is recommended for analogous compounds.[8]

-

Hazards: While specific toxicity data is unavailable, related halogenated aromatic compounds may cause skin and eye irritation. Avoid contact with skin and eyes.[18][19]

Conclusion

This compound represents a highly valuable and strategically designed chemical building block. Its unique halogenation pattern provides medicinal chemists with a powerful tool to modulate the properties of lead compounds. While detailed public data on this specific molecule is limited, its properties and reactivity can be confidently inferred from the rich chemistry of the indazole family. The synthetic pathways are well-established, and its potential applications, particularly in the development of targeted therapies for cancer and viral diseases, are significant. This guide provides a foundational understanding for researchers looking to incorporate this or similar advanced intermediates into their drug discovery programs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. ossila.com [ossila.com]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 5-FLUORO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Chloro-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 7-Chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of structural biology and computational chemistry, this document outlines the expected structural features of this molecule and provides detailed protocols for its empirical and theoretical characterization.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a class of bicyclic heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry due to their diverse biological activities.[1] The indazole scaffold, consisting of a benzene ring fused to a pyrazole ring, serves as a privileged structure in the design of novel therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties of the indazole core, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, presents a unique profile for investigation and potential exploitation in drug development programs.

Predicted Molecular Structure and Properties

While a definitive crystal structure for this compound is not publicly available at the time of this writing, its molecular structure can be confidently predicted based on the well-established geometry of the indazole ring and the known effects of its substituents.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₄ClFN₂ | [3] |

| Molecular Weight | 170.57 g/mol | [3] |

| CAS Number | 1373223-64-3 | [3] |

| Predicted Geometry | The molecule is expected to be largely planar due to the aromatic nature of the fused ring system. The chlorine and fluorine atoms will lie in the plane of the bicyclic core. | General Chemical Principles |

| Tautomerism | Like other NH-indazoles, this compound can exist in two tautomeric forms: the 1H and 2H tautomers. The 1H-indazole is generally the more thermodynamically stable and predominant form.[1] | [1] |

Conformational Analysis: A Theoretical Approach

Due to the rigidity of the fused ring system, significant conformational flexibility in this compound is limited. The primary conformational aspect to consider is the orientation of the N-H proton. However, in the context of its interaction with a biological target, understanding the molecule's electronic properties and potential for intermolecular interactions is crucial. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

Workflow for DFT-Based Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Detailed Protocol for DFT Calculations

-

Initial Structure Generation: A 3D model of this compound can be built using standard molecular modeling software.

-

Conformational Search: While the indazole core is rigid, a systematic search can be performed to ensure the global minimum energy conformation is identified. This is particularly relevant if considering intermolecular dimerization or solvation effects.

-

Geometry Optimization: The initial structures should be optimized using a reliable DFT method, such as B3LYP with a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization.[4]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed on each stationary point to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Refinement: To obtain more accurate relative energies between conformers (if any), single-point energy calculations can be performed using a higher level of theory, such as M06-2X with a larger basis set like 6-311+G(d,p).[4]

-

Analysis of Molecular Properties: From the optimized geometry, various electronic properties can be calculated, including the molecular electrostatic potential (MEP) map, frontier molecular orbitals (HOMO and LUMO), and the dipole moment. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Experimental Structural Elucidation

The definitive determination of the molecular structure and conformation of this compound requires experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods for this purpose.

Single-Crystal X-ray Diffraction

Obtaining a single crystal of sufficient quality is the gold standard for unambiguous structure determination.[5] The resulting electron density map provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Caption: The major steps involved in determining a molecular structure by single-crystal X-ray diffraction.

-

Crystal Growth: High-purity this compound should be dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques can be employed to grow single crystals of at least 0.1 mm in all dimensions.[6]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.[7]

-

Structural Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shift of the N-H proton can indicate its involvement in hydrogen bonding.

-

¹³C NMR: Will reveal the number of unique carbon environments in the molecule, confirming the overall carbon skeleton.

-

¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift and coupling constants (e.g., J-coupling to neighboring protons) will provide valuable structural information.[8] The presence of both chlorine and fluorine will likely result in complex coupling patterns that can be elucidated through 2D NMR experiments.

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire 1D ¹H, ¹³C, and ¹⁹F NMR spectra. Additionally, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) should be performed to establish connectivity. A ¹H-¹⁹F HOESY experiment could provide through-space correlation information.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assign all proton, carbon, and fluorine signals and confirm the molecular structure. Comparison of experimental chemical shifts with those predicted from DFT calculations (using the GIAO method) can aid in structural assignment.[9]

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted indazoles.[1] A common approach involves the cyclization of a suitably substituted o-toluidine derivative.

Proposed Synthetic Pathway

Caption: A potential synthetic route for this compound.

Purification Protocol

The crude product from the synthesis would likely require purification. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard method for purifying indazole derivatives. The purity of the final product should be assessed by HPLC and NMR spectroscopy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a molecule with significant potential in drug discovery. While specific experimental data on its structure is currently limited, this guide provides a robust framework for its characterization. By combining theoretical predictions from DFT calculations with empirical data from X-ray crystallography and NMR spectroscopy, a comprehensive understanding of its molecular structure and conformation can be achieved. The detailed protocols provided herein offer a clear path for researchers to undertake these investigations, ultimately enabling the rational design of novel therapeutics based on this promising scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Price at Chemsrc [chemsrc.com]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. eas.org [eas.org]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 7-Chloro-5-fluoro-1H-indazole

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7-Chloro-5-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The specific substitution pattern of a chloro group at the 7-position and a fluoro group at the 5-position is anticipated to modulate the electronic properties and biological activity of the indazole core, making it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed analysis based on predictive models and comparative data from structurally similar compounds. This approach mirrors a common challenge in novel compound research and demonstrates a robust methodology for structural characterization in the absence of direct reference spectra.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC numbering of the bicyclic ring system, is presented below. The key structural features that will be interrogated by spectroscopic methods are:

-

The aromatic protons on the benzene ring.

-

The N-H proton of the pyrazole ring.

-

The quaternary carbons and the carbons bearing protons in the aromatic system.

-

The carbon-fluorine and carbon-chlorine bonds.

-

The overall molecular framework and its fragmentation under mass spectrometric conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is predicted to show signals corresponding to the three protons on the indazole ring system: the N-H proton and the two aromatic C-H protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.5 | br s | - | H1 (N-H) |

| ~8.2 | s | - | H3 |

| ~7.5 | d | ~9.0 | H4 |

| ~7.3 | d | ~9.0 | H6 |

Interpretation and Rationale:

-

N-H Proton (H1): The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a very downfield chemical shift (~13.5 ppm), characteristic of acidic protons involved in hydrogen bonding, especially in a solvent like DMSO-d₆.

-

Aromatic Protons (H3, H4, H6):

-

The H3 proton is on the pyrazole ring and is typically observed as a singlet in the aromatic region.

-

The H4 and H6 protons are on the benzene ring and are expected to show coupling to each other and to the fluorine at position 5. The coupling between H4 and H6 would be a meta-coupling, which is typically small (2-3 Hz). However, the larger coupling will be to the ¹⁹F nucleus. The H4 proton will be split by the adjacent fluorine (³JH-F, typically 8-10 Hz), and the H6 proton will also be split by the adjacent fluorine (³JH-F, typically 6-8 Hz). This will result in two doublets in the aromatic region.

-

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | C-F Coupling (JC-F) Hz | Assignment |

| ~158 | d, ¹JC-F ≈ 240 | C5 |

| ~141 | s | C7a |

| ~135 | s | C3 |

| ~122 | d, ³JC-F ≈ 10 | C3a |

| ~118 | d, ²JC-F ≈ 25 | C6 |

| ~115 | s | C7 |

| ~110 | d, ²JC-F ≈ 25 | C4 |

Interpretation and Rationale:

-

C5: The carbon directly bonded to the fluorine atom will show a very large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

C4 and C6: These carbons are two bonds away from the fluorine and will exhibit a two-bond coupling (²JC-F).

-

C3a and C7: These carbons are three bonds away from the fluorine and will show a smaller three-bond coupling (³JC-F). The carbon bearing the chlorine (C7) will be deshielded.

-

C3 and C7a: These carbons are not expected to show significant C-F coupling.

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of fluorine in the molecule.

Predicted ¹⁹F NMR Data (DMSO-d₆, 376 MHz)

A single signal, a multiplet, is expected in the typical range for an aryl fluoride. The multiplicity will arise from couplings to the neighboring protons, H4 and H6.

Interpretation and Rationale:

The chemical shift of the fluorine atom is sensitive to its electronic environment. The couplings to the ortho protons (H4 and H6) will provide further confirmation of the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1450 | Medium-Strong | C=C aromatic ring stretch |

| 1250-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| 900-690 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is a clear indicator of the N-H bond of the indazole ring, with the broadening due to hydrogen bonding.

-

Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

C=C Aromatic Ring Stretch: Multiple bands in the 1620-1450 cm⁻¹ region are indicative of the benzene and pyrazole ring systems.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region. The C-F stretch is typically very strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₄ClFN₂

-

Exact Mass: 170.0078

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 170. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 172 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of indazoles often involves the loss of small, stable molecules. A plausible fragmentation pathway for this compound is outlined below.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 143/145.

-

Loss of N₂: Another characteristic fragmentation for pyrazole-containing systems is the extrusion of a molecule of nitrogen (N₂, 28 Da) to form a benzocyclopropene-like radical cation, resulting in a fragment at m/z 130/132.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the chosen solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with related structures, a detailed and scientifically sound picture of its spectroscopic properties has been constructed. The predicted data and interpretations herein serve as a robust framework for any researcher working with this compound, facilitating its identification, characterization, and further investigation in the pursuit of novel chemical entities with therapeutic potential. The methodologies described also highlight a practical approach to the structural elucidation of new molecules when reference data is scarce.

References

An In-Depth Technical Guide to 7-Chloro-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document consolidates available data, proposes a logical synthetic pathway based on established chemical principles, and offers insights into its characterization and safe handling. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of biologically active molecules.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[4] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This compound represents a promising, yet underexplored, building block for the development of novel therapeutics.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not yet widely published, its fundamental properties can be reliably predicted and are supported by data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1373223-64-3 | [5][6] |

| Molecular Formula | C₇H₄ClFN₂ | [7] |

| Molecular Weight | 170.57 g/mol | [7] |

| Appearance | Powder or liquid | [7] |

| Purity | ≥ 97% | [7] |

| Storage | Store in a tightly closed container in a cool, dry place. | [7][8] |

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for this compound can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton on the pyrazole nitrogen will likely appear as a broad singlet at a downfield chemical shift.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the indazole ring. The carbons directly attached to the halogen atoms will exhibit characteristic chemical shifts.[11][12][13]

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the 5-position. The chemical shift will be indicative of the electronic environment of the fluorinated aromatic ring.[14][15][16][17][18]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of small molecules such as HCN or N₂.[19][20][21][22][23]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C=C aromatic stretching, and C-halogen stretching.[24][25]

Proposed Synthesis Pathway

A logical starting material for this synthesis is 2-amino-3-chloro-5-fluorotoluene. The synthesis would proceed through the following key steps:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1373223-64-3 | this compound - Capot Chemical [capotchem.com]

- 6. CAS 1373223-64-3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound;1373223-64-3, CasNo.1373223-64-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 8. 1373223-64-3 this compound AKSci 3700AJ [aksci.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Effect of N‐substituents on the 13C NMR parameters of azoles | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Indazole(271-44-3) 13C NMR [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | Semantic Scholar [semanticscholar.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. colorado.edu [colorado.edu]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives | Semantic Scholar [semanticscholar.org]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. uab.edu [uab.edu]

- 24. researchgate.net [researchgate.net]

- 25. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 26. conservancy.umn.edu [conservancy.umn.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Strategic Deployment of 7-Chloro-5-fluoro-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous approved therapeutics.[1][2] This technical guide focuses on the specific, strategically halogenated scaffold, 7-chloro-5-fluoro-1H-indazole. We will delve into its synthetic pathway, key derivatization strategies, and its significant role as a pharmacophore in the design of targeted therapies, particularly in the realm of kinase inhibition for oncological applications. This document serves as a comprehensive resource, providing both theoretical insights and practical, actionable protocols for researchers engaged in the discovery and development of novel therapeutics.

The Indazole Scaffold: A Position of Privilege in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] The 1H-tautomer is the most thermodynamically stable and is the form predominantly utilized in medicinal chemistry.[3] The indazole core is a bioisostere of indole, capable of participating in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions.[4] This versatility has led to the successful development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[3][5]

The strategic placement of halogen atoms on the indazole ring system is a powerful tool for modulating the scaffold's physicochemical and pharmacokinetic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity through the formation of halogen bonds and by altering the electronic nature of the aromatic system. The combination of a chloro and a fluoro substituent, as in this compound, offers a unique set of properties for fine-tuning drug candidates.

Physicochemical Properties of the this compound Core

A clear understanding of the core's physical and chemical characteristics is paramount for its effective utilization in drug design and synthesis.

| Property | Value | Reference |

| CAS Number | 1373223-64-3 | [6] |

| Molecular Formula | C₇H₄ClFN₂ | [3] |

| Molecular Weight | 170.57 g/mol | [1] |

| Appearance | Powder or liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store in a tightly closed container in a cool, dry place | [6] |

Synthesis of the this compound Scaffold: A Proposed Pathway

While a specific, publicly available, step-by-step synthesis for this compound is not prevalent in the literature, a robust synthetic route can be proposed based on established methodologies for analogous halogenated indazoles, particularly the synthesis of 5-bromo-4-fluoro-1H-indazole.[3] The following protocol is a scientifically grounded, proposed pathway starting from a commercially available material.

Starting Material: 2,4-dichloro-6-fluorotoluene

Step 1: Nitration

The initial step involves the regioselective nitration of the starting material. The directing effects of the substituents on the benzene ring are crucial for achieving the desired isomer.

-

Protocol:

-

To a stirred solution of 2,4-dichloro-6-fluorotoluene (1.0 equiv) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

-

Step 2: Cyclization to form the Indazole Ring

The key indazole-forming step is a cyclization reaction with hydrazine.

-

Protocol:

-

Dissolve the nitrated intermediate (1.0 equiv) in a suitable solvent such as n-butanol or 1,4-dioxane.

-

Add hydrazine hydrate (3.0-5.0 equiv) and heat the reaction mixture to reflux (typically 100-120 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

-

Caption: Proposed synthetic pathway for this compound.

Derivatization of the Scaffold: The Key to Diversity

The this compound core serves as a versatile building block for creating libraries of compounds for biological screening. N-alkylation is a fundamental derivatization strategy, and the regioselectivity of this reaction (N-1 vs. N-2) is a critical consideration, as the position of the substituent can significantly impact biological activity.[6][7]

Protocol for Regioselective N-1 Alkylation (Thermodynamic Control)

This protocol generally favors the formation of the more thermodynamically stable N-1 alkylated product.[1][5]

-

Reagents and Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

-

Caption: General workflow for the N-1 alkylation of this compound.

Applications in Medicinal Chemistry: Targeting Protein Kinases in Oncology

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[8] The ATP-binding site of many kinases contains a "hinge region" that forms key hydrogen bonds with inhibitor scaffolds. The indazole core is an excellent mimic of the purine ring of ATP and can form these crucial interactions.

The 7-chloro and 5-fluoro substituents on the indazole ring of the title compound are strategically placed to potentially enhance binding affinity and selectivity. The 7-chloro group can occupy a hydrophobic pocket and may also participate in halogen bonding. The 5-fluoro substituent can modulate the electronics of the ring system and improve metabolic stability.

While specific examples of drug candidates derived directly from this compound are not widely published, numerous patents describe the use of closely related halogenated indazoles in the development of inhibitors for a variety of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in a range of cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.[8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy in cancer therapy.[9]

-

Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising approach for cancer treatment.[10]

Caption: General mechanism of competitive ATP-binding site inhibition by an indazole-based kinase inhibitor.

Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its strategic halogenation provides a foundation for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Further exploration of this scaffold in the context of kinase inhibition, as well as other target classes, is warranted. The development of diverse libraries based on this core, coupled with high-throughput screening, is a promising strategy for identifying new lead compounds for a variety of diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1373223-64-3 | this compound - Capot Chemical [capotchem.com]

- 3. This compound;1373223-64-3, CasNo.1373223-64-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1373223-64-3 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1373223-64-3 this compound AKSci 3700AJ [aksci.com]

- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 10. 7-chloro-1-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1H-indazole | C11H11ClN4 | CID 56950526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Fluorine in the Privileged Indazole Scaffold

An In-Depth Technical Guide to the Discovery and History of Fluorinated Indazole Compounds

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its rigid structure and versatile substitution patterns have made it a cornerstone in the design of a multitude of pharmacologically active agents, from potent kinase inhibitors in oncology to novel anti-inflammatory and antiviral therapies.[2][3] However, the true potential of this scaffold in modern drug discovery was significantly unlocked through the strategic incorporation of one of the most unassuming yet powerful elements in the chemist's toolkit: fluorine.

The introduction of fluorine into a drug candidate can profoundly alter its molecular properties in ways that are highly beneficial for therapeutic efficacy.[4] Due to its extreme electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity/basicity (pKa) of nearby functional groups, and improve binding affinity to target proteins through unique electronic interactions.[5][6][7] It is no surprise that over 20% of all pharmaceuticals on the market contain fluorine.[5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the fluorinated indazole core. We will journey through its history, from early discoveries to the evolution of sophisticated synthetic strategies, and examine the profound impact of these compounds across various therapeutic landscapes. This is not merely a recitation of facts but a causal analysis of the scientific choices and breakthroughs that have established fluorinated indazoles as a critical component of the modern medicinal chemistry arsenal.

Foundational Discoveries: The Genesis of Bioactive Fluorinated Indazoles

The history of fluorinated indazoles is not marked by a single "eureka" moment but by a gradual and logical progression. Early synthetic efforts were often extensions of established indazole synthesis methodologies, applied to pre-fluorinated starting materials. The primary motivation was the well-documented ability of fluorine to enhance biological activity and improve pharmacokinetic profiles—a strategy that had proven successful in other heterocyclic systems.[8][9]

One of the key areas where fluorinated indazoles first demonstrated their therapeutic potential was in the development of enzyme inhibitors. Researchers designing inhibitors for nitric oxide synthase (NOS), an enzyme implicated in neurodegenerative disorders and inflammation, found that fluorination of the indazole ring significantly increased inhibitory potency and selectivity.[10] A pivotal study demonstrated that while a 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited both inducible (iNOS) and neuronal (nNOS) isoforms, the 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was highly selective, inhibiting iNOS by 80% while having no effect on nNOS activity.[10] This discovery underscored the profound influence of fluorine substitution on target selectivity, a critical parameter in drug design.

These early successes spurred further investigation into other therapeutic areas, leading to the discovery of fluorinated indazoles with potent anti-inflammatory, antiviral (including anti-HIV), and kinase-inhibiting properties.[5] This foundational work validated the core hypothesis: fluorinating the indazole scaffold was a highly effective strategy for generating novel and potent drug candidates.

The Synthetic Evolution: From Classical Methods to Modern C-H Functionalization

The journey of synthesizing fluorinated indazoles reflects the broader evolution of synthetic organic chemistry. Initial methods were robust but often lacked efficiency, requiring multi-step sequences. However, the increasing demand for these scaffolds has driven the development of elegant and highly efficient modern synthetic protocols.

Classical Approaches: Building from Fluorinated Precursors

The most straightforward historical approach involves the cyclization of appropriately substituted fluorinated precursors. For instance, the classic Davis-Beirut reaction or reductive cyclization of ortho-nitrobenzaldehydes could be adapted using fluorinated starting materials to construct the indazole core.[1] While reliable, these methods are dependent on the availability of the necessary fluorinated building blocks and can be lengthy.

A more versatile classical strategy involves the rearrangement of other heterocyclic systems. In 2006, a novel method was reported for synthesizing 6-substituted fluorinated indazoles through an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-tetrafluorophenyl-1,2,4-oxadiazoles with hydrazine.[11][12] This approach provides high yields under mild conditions and demonstrates how creative synthetic design can provide efficient access to complex scaffolds.

Caption: ANRORC-like rearrangement for fluorinated indazole synthesis.

The Modern Revolution: Direct C-H Fluorination

A significant breakthrough in the field has been the development of methods for the direct fluorination of the pre-formed indazole ring. This late-stage functionalization approach is exceptionally powerful in drug discovery, as it allows for the rapid generation of analogues from a common intermediate.

A landmark achievement in this area is the metal-free, regioselective C-3 fluorination of 2H-indazoles developed by Ghosh and Hajra in 2021.[13][14] This method utilizes N-fluorobenzenesulfonimide (NFSI), a stable, easy-to-handle electrophilic fluorinating agent, in water under ambient conditions.[7][13] The reaction proceeds via a proposed radical mechanism and exhibits broad substrate scope and high functional group tolerance, making it a highly practical and environmentally friendly method.[13][15]

Caption: Proposed radical mechanism for NFSI-mediated C-3 fluorination.

The choice of an electrophilic fluorinating agent like NFSI or Selectfluor is causal; these reagents are stable solids that generate a reactive "F+" equivalent or a fluorine radical under appropriate conditions, enabling the direct attack on the electron-rich heterocycle without requiring harsh conditions or metallic catalysts.[7][16]

Structure-Activity Relationship (SAR): The Decisive Role of Fluorine Positioning

The strategic placement of fluorine atoms on the indazole scaffold has a dramatic and often non-intuitive impact on biological activity. This underscores the importance of empirical testing and detailed SAR studies in the drug development process.

A compelling example is found in the development of Rho kinase (ROCK1) inhibitors. The placement of fluorine at the C4 position of the indazole ring resulted in a compound with low potency (IC₅₀ of 2500 nM).[5][17] However, simply moving the fluorine atom to the C6 position led to a significant enhancement in inhibitory potency, yielding an IC₅₀ value of just 14 nM.[5][17] This same compound also exhibited a dramatic increase in oral bioavailability (61%), highlighting fluorine's dual role in modulating both pharmacodynamics and pharmacokinetics.[5][17]

The following table summarizes key examples of bioactive fluorinated indazoles, illustrating the diversity of targets and the critical role of the fluorine substituent.

| Compound Class | Target | Key Compound/Substitution | Potency (IC₅₀/EC₅₀) | Reference |

| ROCK1 Inhibitors | Rho kinase (ROCK1) | 6-Fluoroindazole derivative | 14 nM | [5][17] |

| NOS Inhibitors | Nitric Oxide Synthase (iNOS) | 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole | 83% inhibition | [10] |

| TRPA1 Antagonists | TRPA1 Cation Channel | 6-Fluoroindazole scaffold | 0.043 µM | [5][17] |

| FGFR Inhibitors | FGFR1/2 | 2,6-difluoro-3-methoxyphenyl group | FGFR1: <4.1 nM, FGFR2: 2.0 nM | [2] |

| Anti-HIV Agents | HIV Reverse Transcriptase | 5-Fluoroindazole derivatives | Potent activity vs. mutant strains | [5] |

| F₁F₀-ATPase Inhibitors | F₁F₀-ATPase | Monofluorinated 3-guanidyl-indazoles | <5 µM | [5] |

Experimental Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles

To ensure trustworthiness and provide actionable insights, this section details a representative, self-validating protocol for the direct C-3 fluorination of a 2H-indazole, adapted from the work of Ghosh and Hajra.[7][13]

Objective

To synthesize 3-fluoro-2-phenyl-2H-indazole from 2-phenyl-2H-indazole using N-fluorobenzenesulfonimide (NFSI) in an aqueous medium.

Reagents and Equipment

-

2-phenyl-2H-indazole

-

N-Fluorobenzenesulfonimide (NFSI)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Methodology

-

Reaction Setup: In a 25 mL round-bottom flask, combine 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.) and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv.).

-

Solvent Addition: Add deionized water (2.0 mL) to the flask.

-

Reaction Conditions: Place the flask in a pre-heated oil bath at 80 °C and stir the reaction mixture vigorously for the time specified by reaction monitoring (e.g., 8-12 hours). The reaction should be conducted under ambient air.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-fluoro-2-phenyl-2H-indazole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and mass spectrometry.[7][14]

Conclusion and Future Horizons

The history of fluorinated indazole compounds is a testament to the power of strategic molecular design. From their origins in classical synthetic chemistry to the forefront of modern C-H functionalization, these molecules have consistently proven their value in addressing complex therapeutic challenges. The journey has shown that the simple act of introducing a fluorine atom can dramatically reshape a molecule's biological destiny, enhancing potency, tuning selectivity, and improving drug-like properties.[5][17]

The future of this field remains vibrant. Key challenges and opportunities include the development of even more sophisticated and regioselective fluorination and fluoroalkylation methods.[18] The exploration of novel fluorinated motifs beyond simple C-F bonds, such as -CF₃ and -OCF₃ groups, continues to be a promising avenue for innovation. As our understanding of disease biology deepens, the rationally designed, fluorine-adorned indazole scaffold is poised to remain an indispensable tool in the quest for safer and more effective medicines.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine [iris.unipa.it]

- 13. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 18. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Advancing Research

An In-Depth Technical Guide to the Solubility of 7-Chloro-5-fluoro-1H-indazole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research and development due to their diverse biological activities.[1] The indazole scaffold is a key component in a number of marketed drugs and compounds in clinical trials.[2] The specific substitutions of chlorine and fluorine on the indazole ring of this compound can significantly influence its physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications.

Understanding the solubility of this compound in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.[3] Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological assays, and difficulties in developing viable drug formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental design.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

-

Indazole Core: The indazole ring system is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of the N-H group allows for hydrogen bonding, contributing to its polarity.

-

Chloro and Fluoro Substituents: The chlorine and fluorine atoms are electronegative, creating dipole moments within the molecule. These halogen substituents increase the overall polarity of the compound compared to the parent indazole.

-

Overall Polarity: The combination of the polar indazole ring and the electronegative halogen substituents suggests that this compound is a moderately polar compound.

Predictive Solubility in Common Lab Solvents:

Based on this analysis, we can predict its likely solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the N-H group in the indazole ring, some solubility is expected in these solvents. However, the overall non-polar hydrocarbon portion of the ring system may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. Given the polar nature of this compound, it is likely to exhibit good solubility in these solvents. DMSO is a particularly versatile solvent known for its ability to dissolve a wide range of polar and non-polar compounds.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant polarity. It is anticipated that this compound will have limited solubility in these solvents due to the mismatch in polarity.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |

| Polar Protic | Water | 25 | ||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| DMF | 25 | |||

| Acetonitrile | 25 | |||

| Acetone | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Hexane | 25 | |||

| Diethyl Ether | 25 |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its accuracy.[4][7]

Equilibrium Solubility Determination: The Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound.

Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and add it to a vial. The key is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4][8] The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[8]

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

-

Filtration:

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.[4] This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[8][9]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.[9]

-

Solvent Addition Method for Rapid Solubility Estimation

The solvent addition method provides a faster, albeit potentially less precise, way to estimate solubility.[10][11][12] This technique involves adding a solvent to a known mass of the solute until a clear solution is observed.[10]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a vial.

-

Place the vial on a magnetic stirrer and add a stir bar.

-

-

Solvent Titration:

-

Slowly add the solvent of interest to the vial in small, known increments while stirring vigorously.

-

Observe the solution for the disappearance of all solid particles. The point at which the solution becomes completely clear is the endpoint.

-

-

Calculation:

-

Record the total volume of solvent added to achieve a clear solution.

-

Calculate the solubility by dividing the initial mass of the compound by the total volume of the solvent added.

-

Workflow and Decision Making

The choice of solvent is dictated by the intended application. The following diagram illustrates a logical workflow for solvent selection.

Caption: A decision-making workflow for selecting an appropriate solvent system.

The following diagram outlines the experimental workflow for determining equilibrium solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Introduction: The Critical Role of Solid-State Properties in Drug Development

An In-depth Technical Guide to the Solid-State Characterization of 7-Chloro-5-fluoro-1H-indazole

This compound is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the indole ring system and participate in key biological interactions.[1] Indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] As this molecule progresses from a promising hit to a viable drug candidate, a thorough understanding of its solid-state properties becomes paramount.

The solid form of an active pharmaceutical ingredient (API) directly influences its manufacturability, stability, bioavailability, and, ultimately, its therapeutic efficacy and safety. Properties such as melting point, crystallinity, polymorphism, and solubility are not mere physical descriptors; they are critical quality attributes that must be rigorously characterized and controlled. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential solid-state characterization of this compound. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—providing the scientific rationale behind each experimental choice and outlining robust, self-validating protocols for analysis.

Molecular Identity and Basic Physicochemical Properties